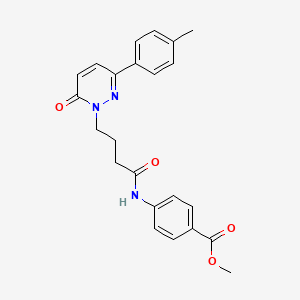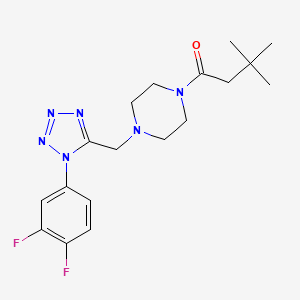
Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the oxadiazole and thiophene rings. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include the formation of oxadiazole rings and subsequent coupling with other aromatic systems. For instance, the synthesis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involves the coupling of substituted benzohydrazide with an appropriate acid followed by intramolecular cyclization . This suggests that a similar approach could be used for the synthesis of this compound, with the appropriate substitutions to incorporate the thiophene and piperidine moieties.
Molecular Structure Analysis
The molecular structure of compounds with oxadiazole rings has been studied using single-crystal X-ray diffraction, which confirms the expected geometries and conformations . The piperazine ring, for example, adopts a chair conformation. Density Functional Theory (DFT) calculations can also provide insights into the reactive sites and the electrophilic and nucleophilic nature of the molecules . These techniques could be applied to this compound to predict its structure and reactivity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from DFT studies, which highlight the potential sites for electrophilic and nucleophilic attacks . The presence of the oxadiazole ring in the structure suggests that the compound may undergo reactions typical for heteroaromatic compounds, such as nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. Intermolecular hydrogen bonds, as observed in related compounds, can contribute to the crystal packing and stability . The Hirshfeld surface analysis provides information on the nature of intermolecular contacts, which is crucial for understanding the compound's solubility and interaction with biological targets . The HOMO-LUMO energy gap obtained from DFT calculations can give an indication of the compound's stability and reactivity . Additionally, the presence of aromatic systems like thiophene may affect the compound's UV absorption properties, which can be analyzed using UV spectroscopy .
Applications De Recherche Scientifique
Enzyme Inhibitory Activity
Compounds structurally similar to Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been evaluated for their enzyme inhibitory activities. For instance, derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide were designed and assessed for their inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These derivatives exhibited significant enzyme inhibitory activities, suggesting their potential in the development of new enzyme inhibitors for therapeutic applications. Molecular docking studies further revealed their significant interactions at the enzyme active sites, providing insights into their binding affinities and mechanism of action (Cetin, Türkan, Bursal, & Murahari, 2021).
Molecular Structure and Antibacterial Activity
Another research avenue explores the synthesis and spectral characterization of novel compounds, including those containing the thiophene and oxadiazole moieties. Studies involving density functional theory (DFT) calculations and molecular docking have been conducted to understand the structural, electronic, and reactive properties of these compounds. Such analyses assist in elucidating their antibacterial activities by highlighting the importance of structural optimization and the impact of electron-withdrawing groups on their biological efficacy. This research underscores the compounds' potential in the design of new antibacterial agents (Shahana & Yardily, 2020).
Crystal Packing and Non-Covalent Interactions
The study of crystal packing and the functional role of non-covalent interactions in supramolecular architectures is also a significant research application. The analysis of crystal packing in derivatives containing the 1,2,4-oxadiazol moiety has revealed the importance of lone pair-π interactions and halogen bonds. These findings contribute to the understanding of how such interactions influence the molecular conformation and stability of these compounds, providing valuable information for the design of materials with specific physical and chemical properties (Sharma, Mohan, Gangwar, & Chopra, 2019).
Cytoprotective Activities
Phenyl( thiophen-2-yl) methanone derivatives, including those similar in structure to the compound of interest, have been synthesized and tested for their cytoprotective activities against oxidative stress-induced injury in human cells. This line of research is critical for the development of therapeutic agents capable of protecting cells from oxidative damage, which is a common pathway in numerous diseases. Preliminary studies have shown that specific substituents on the phenyl ring significantly enhance protective activity, highlighting the role of molecular structure in determining biological activity (Lian, 2014).
Propriétés
IUPAC Name |
phenyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(13-6-2-1-3-7-13)21-10-4-8-14(12-21)16-19-20-17(23-16)15-9-5-11-24-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJSNYYHCFAKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)


![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)


![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2538495.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)